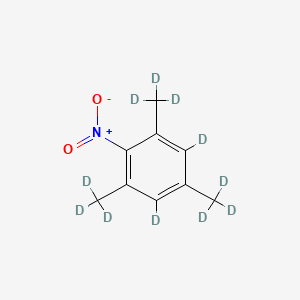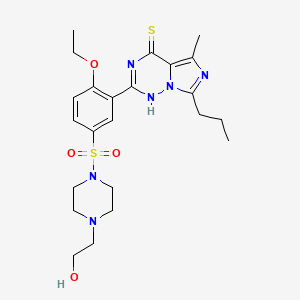
UR-144 N-pentanoic acid
Overview
Description
UR-144 N-pentanoic acid is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . This metabolite should be detectable in either serum or urine .
Molecular Structure Analysis
The molecular formula of UR-144 N-pentanoic acid is C21H27NO3 . Its average mass is 341.444 Da and its mono-isotopic mass is 341.199097 Da .
Chemical Reactions Analysis
UR-144 N-pentanoic acid is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . It should be detectable in either serum or urine .
Physical And Chemical Properties Analysis
The physical and chemical properties of UR-144 N-pentanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 512.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 263.8±24.6 °C .
Scientific Research Applications
Metabolite Identification in New Psychoactive Substances
UR-144 N-pentanoic acid is utilized in the study of metabolism for synthetic cannabinoids. Researchers have used organisms like Cunninghamella elegans to metabolize UR-144, leading to the identification of several metabolites through NMR spectroscopy . This application is crucial for understanding the biotransformation of new psychoactive substances and aids in the development of drug testing methodologies.
Forensic Toxicology
In forensic science, UR-144 N-pentanoic acid plays a role in the detection of synthetic cannabinoids in biological samples. Assays like the CEDIA™ UR-144/XLR-11 Drugs of Abuse Assay are designed to detect UR-144 and its metabolites, which is essential for criminal justice and forensic applications .
Analytical Reference Standards
UR-144 N-pentanoic acid is also important in analytical chemistry, where it serves as an internal standard for the quantification of metabolites by GC or LC-mass spectrometry. This application ensures the accuracy and reliability of analytical results, especially in pharmacokinetic studies .
Pharmacological Research
The compound is used in pharmacological research to study its binding affinity and activity at cannabinoid receptors. Understanding the interaction of UR-144 N-pentanoic acid with CB1 and CB2 receptors can provide insights into the design of new therapeutic agents .
Drug Abuse Monitoring
Due to its potency and preferential binding to peripheral CB2 receptors, UR-144 N-pentanoic acid is monitored in drug abuse cases. Its identification in urine or blood samples can indicate recent use of synthetic cannabinoids, which is vital for public health surveillance .
Therapeutic Drug Development
Research into the therapeutic potential of UR-144 N-pentanoic acid could lead to the development of new medications. Its selective receptor binding suggests possible applications in pain management, inflammation, and other conditions where cannabinoid receptors are involved .
Mechanism of Action
Target of Action
UR-144 N-pentanoic acid is a potent synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid receptor CB2 (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, UR-144 N-pentanoic acid acts as a full agonist at the CB2 receptor . This means it fully activates the receptor, leading to a maximal biological response. The interaction with its targets results in a variety of changes within the cell, depending on the specific cellular context .
Biochemical Pathways
Research suggests that it may induce autophagy and necrosis in cardiac cells, potentially through the elevation of cytoplasmic ca2+ levels and activation of dapk1 .
Result of Action
Studies suggest that it may induce cardiotoxicity, potentially through mechanisms involving cytoplasmic ca2+ and dapk1 . At high doses, it has been reported to cause an increase in reactive oxygen species (ROS) levels and a decrease in total antioxidant capacity .
Action Environment
Like other synthetic cannabinoids, its effects may be influenced by factors such as dosage, route of administration, individual metabolism, and the presence of other substances .
Future Directions
The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .
properties
IUPAC Name |
5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043095 | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UR-144 N-pentanoic acid | |
CAS RN |
1451369-33-7 | |
| Record name | UR-144 N-pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1451369-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?
A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.
Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?
A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)


![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)

